(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes benzyl, nitrophenyl, formamido, and phenylprop-2-enamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 4-nitrobenzaldehyde to form an imine intermediate. This intermediate is then subjected to a formylation reaction to introduce the formamido group. The final step involves the condensation of the formamido intermediate with cinnamoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under mild conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the formamido group may interact with nucleophilic sites in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-benzyl-2-[(4-aminophenyl)formamido]-3-phenylprop-2-enamide: Similar structure but with an amino group instead of a nitro group.
(2E)-N-benzyl-2-[(4-methoxyphenyl)formamido]-3-phenylprop-2-enamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c27-22(19-11-13-20(14-12-19)26(29)30)25-21(15-17-7-3-1-4-8-17)23(28)24-16-18-9-5-2-6-10-18/h1-15H,16H2,(H,24,28)(H,25,27)/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUVRYKCAAVWST-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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